2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one
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Overview
Description
Chemical Reactions Analysis
2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio or methylthio groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one is primarily used in proteomics research . It is utilized as a reagent for studying protein interactions and modifications. . In the industrial sector, it could be used in the synthesis of other complex organic molecules.
Mechanism of Action
it is believed to interact with specific molecular targets, such as proteins or enzymes, through covalent bonding or non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one include other pyrazole and thiophene derivatives with thio or methylthio groups . These compounds may have similar chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific structure, which allows for unique interactions with target molecules in proteomics research .
Properties
Molecular Formula |
C10H10N2OS3 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(2E)-2-[(5-methyl-1H-pyrazol-3-yl)sulfanylmethylidene]-5-methylsulfanylthiophen-3-one |
InChI |
InChI=1S/C10H10N2OS3/c1-6-3-9(12-11-6)15-5-8-7(13)4-10(14-2)16-8/h3-5H,1-2H3,(H,11,12)/b8-5+ |
InChI Key |
CLCMJQLWCOIESY-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC(=NN1)S/C=C/2\C(=O)C=C(S2)SC |
Canonical SMILES |
CC1=CC(=NN1)SC=C2C(=O)C=C(S2)SC |
Origin of Product |
United States |
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